molecular formula C9H11NO3 B13568267 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid

Katalognummer: B13568267
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: QGBOVZIKTIHSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is an organic compound with the molecular formula C9H11NO3 It features a cyclobutyl ring attached to an oxazole ring, with an acetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutylamine derivative, with an oxazole ring-forming reagent. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .

Industrial Production Methods

Industrial production of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-(Isoxazol-3-yl)cyclobutyl)acetic acid
  • 3-Cyclobutyl-1,2,4-oxadiazol-5-amine
  • 1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-phenylurea

Uniqueness

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid

InChI

InChI=1S/C9H11NO3/c11-8(12)6-9(3-1-4-9)7-2-5-13-10-7/h2,5H,1,3-4,6H2,(H,11,12)

InChI-Schlüssel

QGBOVZIKTIHSIL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CC(=O)O)C2=NOC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.